2-{[6-[4-(Allyloxy)phenyl]-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-phenylacetamide
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Overview
Description
2-{[6-[4-(Allyloxy)phenyl]-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-phenylacetamide is a complex organic compound with the molecular formula C24H18F3N3O2S and a molecular weight of 469.489 g/mol . This compound is known for its unique structural features, including the presence of an allyloxy group, a cyano group, and a trifluoromethyl group attached to a pyridine ring, which is further connected to a phenylacetamide moiety via a sulfanyl linkage .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-[4-(Allyloxy)phenyl]-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-phenylacetamide typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 4-(allyloxy)benzaldehyde with malononitrile and trifluoroacetic acid to form the intermediate 4-(allyloxy)phenyl-3-cyano-4-(trifluoromethyl)-2-pyridinone . This intermediate is then treated with thionyl chloride to introduce the sulfanyl group, followed by reaction with N-phenylacetamide to yield the final product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-{[6-[4-(Allyloxy)phenyl]-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-phenylacetamide undergoes various chemical reactions, including:
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The allyloxy group can undergo nucleophilic substitution reactions with various nucleophiles under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Sodium hydroxide, potassium carbonate
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives
Reduction: Amine derivatives
Substitution: Various substituted products depending on the nucleophile used
Scientific Research Applications
2-{[6-[4-(Allyloxy)phenyl]-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-phenylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of novel materials and as a precursor for functionalized polymers.
Mechanism of Action
The mechanism of action of 2-{[6-[4-(Allyloxy)phenyl]-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-phenylacetamide is not fully understood. it is believed to interact with specific molecular targets and pathways, including:
Molecular Targets: Enzymes involved in metabolic pathways, receptors on cell surfaces.
Pathways Involved: Signal transduction pathways, metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-{[6-[4-(Allyloxy)phenyl]-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide
- 6-[4-(Allyloxy)phenyl]-2-(allylsulfanyl)-4-(trifluoromethyl)nicotinonitrile
Uniqueness
2-{[6-[4-(Allyloxy)phenyl]-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-phenylacetamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for drug development .
Properties
Molecular Formula |
C24H18F3N3O2S |
---|---|
Molecular Weight |
469.5 g/mol |
IUPAC Name |
2-[3-cyano-6-(4-prop-2-enoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-phenylacetamide |
InChI |
InChI=1S/C24H18F3N3O2S/c1-2-12-32-18-10-8-16(9-11-18)21-13-20(24(25,26)27)19(14-28)23(30-21)33-15-22(31)29-17-6-4-3-5-7-17/h2-11,13H,1,12,15H2,(H,29,31) |
InChI Key |
NKIACFKUBUFLEJ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)SCC(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
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